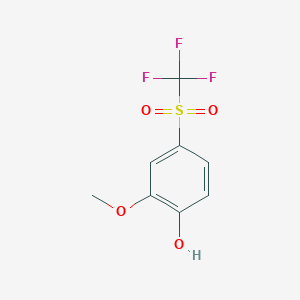
2-Fluoro-3,4-dimethoxy-1-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3,4-dimethoxy-1-methylbenzene is an organic compound with the molecular formula C9H11FO2 It is a derivative of benzene, characterized by the presence of a fluorine atom and two methoxy groups attached to the benzene ring
作用機序
Target of Action
As a derivative of benzene, it likely interacts with biological systems through similar mechanisms .
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives can participate in various biochemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds under mild conditions, using organoboron reagents .
Pharmacokinetics
Its molecular weight of 17018 suggests that it may have favorable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
The formation of a substituted benzene ring during electrophilic aromatic substitution could potentially alter the properties of biomolecules and affect cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3,4-dimethoxy-1-methylbenzene. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including the presence of a palladium catalyst . Additionally, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3,4-dimethoxy-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 3,4-dimethoxytoluene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions: 2-Fluoro-3,4-dimethoxy-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the fluorine atom, yielding 3,4-dimethoxytoluene.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: 3,4-Dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxytoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Fluoro-3,4-dimethoxy-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
類似化合物との比較
3,4-Dimethoxytoluene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Fluoroanisole: Contains a single methoxy group and a fluorine atom, offering different reactivity and applications.
2-Fluoro-4-methoxytoluene: Similar structure but with different positioning of the methoxy group, affecting its chemical behavior.
Uniqueness: 2-Fluoro-3,4-dimethoxy-1-methylbenzene is unique due to the combination of fluorine and two methoxy groups, providing a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
3-fluoro-1,2-dimethoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6-4-5-7(11-2)9(12-3)8(6)10/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRQYPHJJHYNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6292305.png)







![N-[4-(Trifluoromethylthio)benzyl]phthalimide](/img/structure/B6292369.png)





